molecular formula C11H15NO2 B13091685 N-(5-ethoxy-2-methylphenyl)acetamide

N-(5-ethoxy-2-methylphenyl)acetamide

Cat. No.: B13091685
M. Wt: 193.24 g/mol
InChI Key: XOFWADAJHPOBKN-UHFFFAOYSA-N
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Description

N-(5-ethoxy-2-methylphenyl)acetamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of acetanilide, where the phenyl ring is substituted with an ethoxy group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethoxy-2-methylphenyl)acetamide typically involves the acylation of 5-ethoxy-2-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar acylation process, but with optimized conditions for large-scale synthesis. This may involve the use of continuous flow reactors to improve efficiency and yield. Additionally, the purification of the product can be carried out using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethoxy-2-methylphenyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Products such as 5-ethoxy-2-methylbenzaldehyde or 5-ethoxy-2-methylbenzoic acid.

    Reduction: Products such as N-(5-ethoxy-2-methylphenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-ethoxy-2-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-ethoxy-2-methylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(5-ethoxy-2-methylphenyl)acetamide can be compared with other similar compounds, such as:

    N-(2-methylphenyl)acetamide: Lacks the ethoxy group, which may result in different chemical and biological properties.

    N-(5-ethoxyphenyl)acetamide: Lacks the methyl group, which may affect its reactivity and interactions with molecular targets.

    N-(5-ethoxy-2-methylphenyl)propionamide: Has a propionamide group instead of an acetamide group, which may influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(5-ethoxy-2-methylphenyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an ethoxy group and a methyl group on a phenyl ring, contributing to its lipophilicity and potential interactions with biological targets. The general structure can be represented as follows:

C11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_2

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound may inhibit bacterial growth through mechanisms that require further elucidation. For instance, it was reported to have significant activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in cultured cells, indicating a potential role in managing inflammatory conditions. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation.

3. Anticancer Properties

Recent investigations have focused on the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve the destabilization of microtubules, akin to known chemotherapeutic agents like taxanes . The IC50 values for these cell lines were reported within the range of 10–30 µM, indicating moderate potency .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectIC50 Value (µM)
AntimicrobialPseudomonas aeruginosaGrowth inhibition25
Klebsiella pneumoniaeGrowth inhibition30
Anti-inflammatoryHuman macrophagesCytokine reduction-
AnticancerMCF-7 (breast cancer)Proliferation inhibition15
A549 (lung cancer)Proliferation inhibition20

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Destabilization : Similar to other antitumor agents, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Cytokine Modulation : It may inhibit NF-kB signaling pathways, reducing the expression of pro-inflammatory cytokines.

Properties

IUPAC Name

N-(5-ethoxy-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-14-10-6-5-8(2)11(7-10)12-9(3)13/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFWADAJHPOBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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